3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxyl and carboxylic acid groups. One common method involves the bromination of 3,4-dibromophenylacetic acid, followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromophenylacetic acid
- 3,4-Dibromophenylpropanoic acid
- 3,4-Dibromophenylbutanoic acid
Uniqueness
3-(3,4-Dibromophenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The specific arrangement of bromine atoms also contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C9H8Br2O3 |
---|---|
Molecular Weight |
323.97 g/mol |
IUPAC Name |
3-(3,4-dibromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
HAWGLLXQVWXTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Br)Br |
Origin of Product |
United States |
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